molecular formula C10H7N2O+ B3336152 2-Hydroxynaphthalene-1-diazonium CAS No. 20034-43-9

2-Hydroxynaphthalene-1-diazonium

Cat. No. B3336152
CAS RN: 20034-43-9
M. Wt: 171.17 g/mol
InChI Key: BTCVCCDIQBKFGH-UHFFFAOYSA-O
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Description

Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Molecular Structure Analysis

The molecular structure of 2-Hydroxynaphthalene consists of a naphthalene core with a hydroxyl group attached at the 2-position . The molecular weight is 174.1528 .


Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It has been tremendously utilized in multicomponent reaction approaches for the construction of diverse N/O-containing heterocyclic frameworks .


Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene, has a molecular formula of C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .

Scientific Research Applications

Synthesis and Material Properties

  • Synthesis of Alkyloxyphenylazo Compounds : 2-Hydroxynaphthalene-1-diazonium has been used in the synthesis of alkyloxyphenylazo compounds. These compounds demonstrate interesting properties when forming monolayers on the water surface, relevant for surface science applications (Hai, 2003).

  • Decomposition Properties Under Light : Studies have shown that solutions of o-hydroxybenzene diazonium compounds, closely related to 2-Hydroxynaphthalene-1-diazonium, can decompose into colorless products under light. This property is potentially useful in photochemical applications (Jonge & Dijkstra, 2010).

Chemical Synthesis and Characterization

  • Preparation of Azo Compounds : The diazonium salt of 2-Hydroxynaphthalene-1-diazonium has been utilized in preparing various azo compounds, which are important in dye chemistry and pharmaceutical applications (El-Gaby et al., 2018).

  • Dye Synthesis : This compound has been used in synthesizing dyes derived from coupling with different agents, demonstrating its utility in the development of materials with specific optical properties (Iyun, Egbe, & Kantiok, 2020).

Biological and Medicinal Applications

  • Antifungal Activity : A study has shown the synthesis of chelate complexes derived from azo naphthresorcenol using 2-Hydroxynaphthalene-1-diazonium, which exhibited moderate to good activity against Candida albicans, indicating its potential in antifungal applications (Yahya, Mahdi, & Al-Hakeim, 2019).

Spectroscopic Applications

  • Fluorescence Studies : Research has demonstrated the utility of compounds synthesized from 2-Hydroxynaphthalene-1-diazonium in fluorescence studies, which is crucial in various analytical and biochemical applications (Hasan, 2017).

Dyeing and Pigmentation

  • Azo Pigments : The diazonium derivative of 2-Hydroxynaphthalene-1-diazonium has been used to synthesize a variety of azo pigments, which are important in textile and paint industries (Chun-long, Nianchun, & Liyun, 1993).

Future Directions

The future directions in the research and application of 2-naphthol involve its use in the design and synthesis of various heterocyclic compounds . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-hydroxynaphthalene-1-diazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-12-10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCVCCDIQBKFGH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+]#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276612
Record name 2-hydroxynaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxynaphthalene-1-diazonium

CAS RN

20034-43-9
Record name NSC174108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174108
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxynaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-1-NAPHTHALENEDIAZONIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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